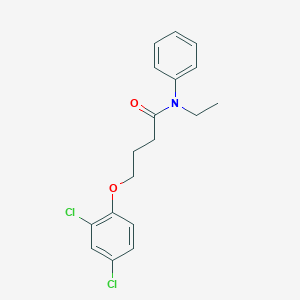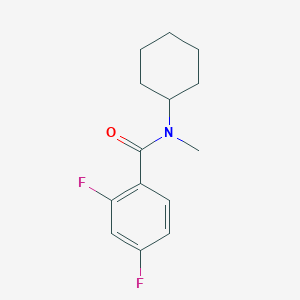
4-(2,4-dichlorophenoxy)-N-ethyl-N-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-dichlorophenoxy)-N-ethyl-N-phenylbutanamide, commonly known as fenclonine, is a synthetic compound that has been widely used in scientific research to study the biochemical and physiological effects of serotonin depletion. Fenclonine is known to inhibit the enzyme tryptophan hydroxylase, which is responsible for the synthesis of serotonin in the body.
科学的研究の応用
Fenclonine has been widely used in scientific research to study the role of serotonin in various physiological and pathological processes. It has been used to investigate the effects of serotonin depletion on behavior, mood, and cognition. Fenclonine has also been used to study the role of serotonin in the regulation of appetite, sleep, and pain perception.
作用機序
Fenclonine inhibits the enzyme tryptophan hydroxylase, which is responsible for the synthesis of serotonin in the body. This leads to a depletion of serotonin levels in the brain and other tissues. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, behavior, and cognition. Depletion of serotonin levels has been associated with various psychiatric disorders, including depression, anxiety, and schizophrenia.
Biochemical and Physiological Effects:
Fenclonine-induced serotonin depletion has been shown to have a wide range of biochemical and physiological effects. These include alterations in behavior, mood, and cognition, as well as changes in appetite, sleep, and pain perception. Fenclonine has also been shown to affect the immune system, with studies suggesting that serotonin depletion may lead to immune dysfunction.
実験室実験の利点と制限
Fenclonine has several advantages for lab experiments. It is a well-established tool for studying the role of serotonin in various physiological and pathological processes. It is relatively easy to synthesize and has a high degree of purity. However, fenclonine also has some limitations. It is a non-specific inhibitor of tryptophan hydroxylase, and its effects on other neurotransmitters and enzymes cannot be ruled out. Additionally, fenclonine-induced serotonin depletion is not a perfect model for psychiatric disorders, as the pathophysiology of these disorders is complex and multifactorial.
将来の方向性
There are several future directions for research on fenclonine. One area of interest is the role of serotonin in the regulation of inflammation and immune function. Another area of interest is the development of more specific inhibitors of tryptophan hydroxylase, which would allow for more precise manipulation of serotonin levels. Additionally, the use of fenclonine in combination with other drugs or therapies may provide new insights into the pathophysiology and treatment of psychiatric disorders.
合成法
Fenclonine is synthesized by the reaction of 2,4-dichlorophenol with ethyl magnesium bromide, followed by reaction with benzophenone to form the intermediate product. The intermediate product is then reacted with ethylamine to form fenclonine.
特性
製品名 |
4-(2,4-dichlorophenoxy)-N-ethyl-N-phenylbutanamide |
|---|---|
分子式 |
C18H19Cl2NO2 |
分子量 |
352.3 g/mol |
IUPAC名 |
4-(2,4-dichlorophenoxy)-N-ethyl-N-phenylbutanamide |
InChI |
InChI=1S/C18H19Cl2NO2/c1-2-21(15-7-4-3-5-8-15)18(22)9-6-12-23-17-11-10-14(19)13-16(17)20/h3-5,7-8,10-11,13H,2,6,9,12H2,1H3 |
InChIキー |
ZAFPVJAFSPOELW-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
CCN(C1=CC=CC=C1)C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine](/img/structure/B261398.png)
![2-{2-Methoxy-4-[(methylamino)methyl]phenoxy}acetamide](/img/structure/B261401.png)
![2-[(2,4-Dichlorobenzyl)amino]-2-(hydroxymethyl)-1,3-propanediol](/img/structure/B261404.png)
![2-[(3,5-Dichloro-2-methoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B261405.png)
![N-(3,5-dichloro-2-methoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B261406.png)
![N-[2-(allyloxy)-5-chlorobenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B261407.png)
![2-[(4-Ethylbenzyl)amino]-2-methylpropan-1-ol](/img/structure/B261410.png)
![2-[(3-Bromobenzyl)amino]-2-methyl-1-propanol](/img/structure/B261411.png)
![2-[(2-Chloro-6-fluorobenzyl)amino]-2-methylpropan-1-ol](/img/structure/B261412.png)
![2-[1-(4-Methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B261418.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B261420.png)

![2-[1-(2-Fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B261424.png)
![2-[1-(4-Methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B261426.png)